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Compound of Interest

Compound Name: JNJ-10311795

Cat. No.: B1672990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chymase, a serine protease primarily stored in the granules of mast cells, has emerged as a

significant therapeutic target in a variety of pathological conditions, including cardiovascular

diseases, inflammation, and fibrosis. JNJ-10311795 (also known as RWJ-355871) is a well-

characterized potent dual inhibitor of chymase and neutrophil cathepsin G. This guide provides

a comprehensive comparison of JNJ-10311795 with several alternative chymase inhibitors,

offering a detailed analysis of their performance based on available experimental data. This

document is intended to assist researchers in selecting the most appropriate tool for their

specific scientific inquiries.

Performance Comparison of Chymase Inhibitors
The following tables summarize the quantitative data for JNJ-10311795 and its alternatives.

The data has been compiled from various independent studies, and direct comparison should

be approached with consideration of the potential variability in experimental conditions.

Table 1: Potency of Chymase Inhibitors
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Compound Target(s)
Human
Chymase Ki
(nM)

Human
Chymase IC50
(nM)

Other Species
Potency

JNJ-10311795
Chymase,

Cathepsin G
2.3[1][2] - -

BCEAB Chymase - 5.4 -

NK3201 Chymase - 2.5

Dog: 1.2 nM,

Hamster: 28

nM[3]

TEI-E548 Chymase 6.2 -
Hamster: 30.6

nM[2]

BAY 1142524

(Fulacimstat)
Chymase - 4 Hamster: 3 nM[4]

TY-51469 Chymase - 7.0
Simian: 0.4

nM[3]

RO5066852 Chymase - Low nM

Hamster

Chymase II: Low

nM

Table 2: Selectivity Profile of Chymase Inhibitors
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Compound
Selectivity vs. Cathepsin G
(Ki ratio: Cathepsin
G/Chymase)

Other Selectivity
Information

JNJ-10311795
16.5 (Ki = 38 nM for Cathepsin

G)[1][2]
Dual inhibitor

BCEAB Not explicitly reported

Did not inhibit angiotensin-

converting enzyme, elastase,

or tryptase.

NK3201 Not explicitly reported

Does not inhibit rabbit ACE,

tryptase, thrombin, elastase,

plasmin, and plasminogen

activator.[5]

TEI-E548 Not explicitly reported -

BAY 1142524 (Fulacimstat)
35-fold (IC50 = 140 nM for

Cathepsin G)

No relevant inhibitory activity

against 19 other related serine

proteases.

TY-51469 Not explicitly reported -

RO5066852
Relatively inert against human

cathepsin G

Relatively inert against human

tryptase and chymotrypsin.

Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation. Below

are detailed protocols for key experiments cited in the evaluation of chymase inhibitors.

In Vitro Chymase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the inhibitory activity of compounds

against purified chymase.

Materials:

Purified human chymase
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Chromogenic or fluorogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-

nitroanilide)

Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0, containing NaCl and a detergent like Triton X-

100)

Test inhibitor compounds

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of the test inhibitor, typically in DMSO.

Create a series of dilutions of the inhibitor in the assay buffer.

In a 96-well plate, add the assay buffer, the inhibitor dilutions (or DMSO for control wells),

and purified chymase.

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a

controlled temperature (e.g., 37°C).

Initiate the enzymatic reaction by adding the chymase substrate to all wells.

Monitor the change in absorbance or fluorescence over time using a microplate reader. The

rate of substrate cleavage is proportional to the enzyme activity.

Calculate the percentage of inhibition for each inhibitor concentration relative to the control

(DMSO) wells.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

To determine the inhibition constant (Ki), the assay is typically performed at different

substrate concentrations, and the data are analyzed using methods such as the Cheng-
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Prusoff equation or by fitting to the appropriate inhibition model (e.g., competitive, non-

competitive).

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism

of action of chymase inhibitors. The following diagrams were generated using Graphviz (DOT

language).
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Caption: Chymase signaling cascade in cardiac remodeling and fibrosis.

Experimental Workflow for Chymase Inhibitor Screening
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Caption: A typical workflow for in vitro screening of chymase inhibitors.
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Concluding Remarks
JNJ-10311795 serves as a valuable research tool due to its potent dual inhibition of chymase

and cathepsin G. However, for studies requiring more selective chymase inhibition, alternatives

such as BAY 1142524 (Fulacimstat) and NK3201 present compelling options with high potency

and greater selectivity. The choice of inhibitor should be guided by the specific research

question, considering the potential off-target effects and the species being studied. The

experimental protocols and signaling pathway diagrams provided herein offer a foundational

resource for designing and interpreting studies aimed at elucidating the role of chymase in

health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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